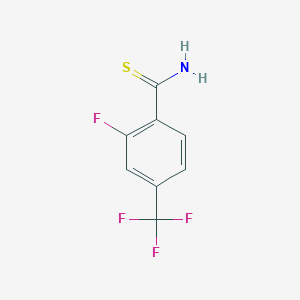
2-Fluoro-4-(trifluoromethyl)thiobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(trifluoromethyl)thiobenzamide is a useful research compound. Its molecular formula is C8H5F4NS and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Fluoro-4-(trifluoromethyl)thiobenzamide (CAS No. 317319-34-9) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of fluorine and trifluoromethyl groups significantly alters the compound's physicochemical properties, enhancing its interaction with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₆F₄NOS, with a molecular weight of approximately 241.21 g/mol. The presence of the thiobenzamide moiety suggests potential interactions with various biological pathways, particularly those involving protein binding and enzyme inhibition.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₄NOS |
| Molecular Weight | 241.21 g/mol |
| CAS Number | 317319-34-9 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Recent studies have explored the anticancer activity of fluorinated compounds, including derivatives of thiobenzamides. The structural modifications introduced by the fluorine atoms can enhance the binding affinity to target proteins involved in cancer cell proliferation.
- Inhibitory Activity : Preliminary data suggest that this compound exhibits significant inhibitory effects on specific cancer cell lines. For example, IC₅₀ values were determined using various assays to evaluate its effectiveness against leukemia and solid tumors.
- Mechanism of Action : The mechanism underlying its activity may involve disruption of critical signaling pathways in cancer cells, potentially through the inhibition of key enzymes or receptors involved in tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the introduction of fluorinated groups enhances biological activity by improving lipophilicity and bioavailability. This modification can lead to stronger interactions with biological targets due to increased halogen bonding capabilities.
Table: Summary of SAR Findings
| Compound | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| This compound | 1.5 | Polo-like Kinase 1 | Alverez et al., 2023 |
| Other Thiobenzamide Derivatives | Varies | Various Enzymes | Various Studies |
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on specific leukemia cell lines demonstrated a notable reduction in cell viability at concentrations as low as 1.5 µM. The study utilized MTS assays to assess cell proliferation and apoptosis induction, indicating a promising therapeutic potential for this compound in hematological malignancies.
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's ability to inhibit Polo-like kinase (Plk1), a crucial regulator in cell cycle progression. The results indicated that the compound could effectively block Plk1 activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
特性
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NS/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMKZNPNGJUNIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590735 |
Source


|
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-34-9 |
Source


|
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














